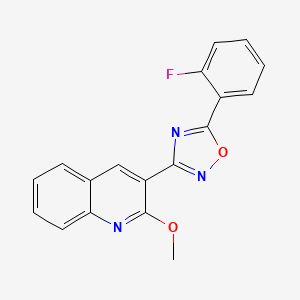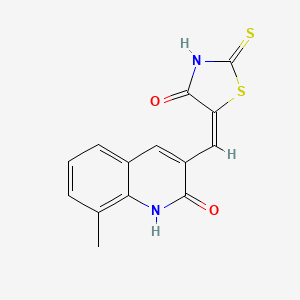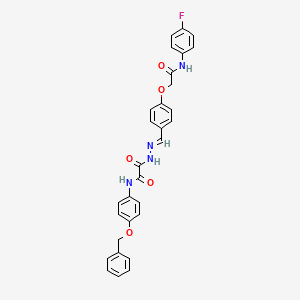![molecular formula C23H21BrN2O4S B7691488 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide, also known as BMS-582949, is a small molecule drug that has been developed as a selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast and lung cancer.
Mecanismo De Acción
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide acts as a selective inhibitor of FGFR tyrosine kinase, which is a key component of the FGFR signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. By blocking this pathway, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide inhibits the proliferation of cancer cells and induces apoptosis.
Biochemical and physiological effects:
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has been shown to have potent antitumor activity in preclinical models of cancer, including breast and lung cancer. This compound has been shown to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway, and induce apoptosis in cancer cells. 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide in lab experiments include its potent antitumor activity, selectivity for FGFR tyrosine kinase, and favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide as a cancer therapy. One potential direction is the combination of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide with other targeted therapies or chemotherapy drugs to enhance its antitumor activity. Another potential direction is the development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide as a personalized therapy, based on the genetic profile of individual patients. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide in cancer patients.
Métodos De Síntesis
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzyl chloride with sodium sulfonate to form 4-bromobenzylsulfonate. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product, 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in vitro and in vivo. This compound has been shown to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway, which is involved in cell growth and survival. 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor activity.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4S/c1-17(27)19-6-5-7-21(14-19)25-23(28)16-26(15-18-10-12-20(24)13-11-18)31(29,30)22-8-3-2-4-9-22/h2-14H,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJIFXJUOVVFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)